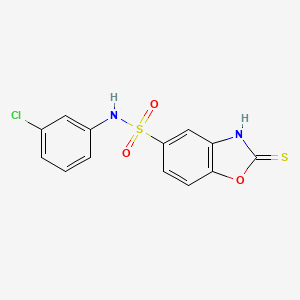

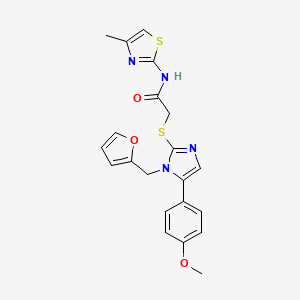

![molecular formula C15H12N2O4 B2883112 1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone CAS No. 103248-97-1](/img/structure/B2883112.png)

1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone” is a chemical compound with the molecular formula C15H12N2O4 . It has a molecular weight of 284.26678 .

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones, which are structurally similar to the compound , has been reported . The synthesis involves a base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids . In particular, 3-nitrodibenzo[b, f][1,4]oxazepin-11(10H)-one was obtained from N-(2-hydroxyphenyl)-2,4-dinitrobenzamide . The nitro group in the product could also be replaced under the action of O- and S-nucleophiles .Molecular Structure Analysis

The molecular structure of “1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone” is based on the dibenzo[b,f][1,4]oxazepin-11(10H)-one core . This core is part of a class of compounds known as dibenzo[b,f][1,4]oxazepines .Chemical Reactions Analysis

The chemical reactions involving dibenzo[b,f][1,4]oxazepines have been studied extensively . The reported methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes, substituted 2-nitro-1-bromobenzene and substituted 2-triazolylphenols, substituted 2-nitro-1-bromobenzene and substituted 2-hydrazonamidophenol, substituted 2-nitro-1-bromobenzene and substituted 2- (aminomethyl)phenol, and 2-aminobenzonitrile and 1,4-dichloro-2-nitrobenzene . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Scientific Research Applications

Organocatalytic Syntheses and C-H Functionalization

DBO derivatives have been explored for their utility in organocatalytic syntheses, specifically through methodologies involving C-H functionalization and C-O/S bond formation. This approach is significant for the synthesis of benzoxazoles and benzothiazoles, providing an effective route for constructing functionalized compounds with moderate to high yields (Alla, Sadhu, & Punniyamurthy, 2014).

Advances in Synthesis Techniques

Recent advances in the synthesis of DBO derivatives highlight a growing interest in these compounds due to their pharmacological activities. Various synthetic protocols have been developed, including cyclocondensation, copper catalysis, 1,3-dipolar cycloaddition, and domino elimination-rearrangement-addition sequences. These methods provide chemists with valuable guides for developing pharmacologically interesting DBO derivatives (Zaware & Ohlmeyer, 2015).

Biomass-Involved Strategy

A biomass-involved strategy for synthesizing N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones and related compounds has been established, showcasing an efficient method for assembling novel and diversified benzo-fused N-heterocycles. This method emphasizes sustainability and efficiency in the synthesis of complex heterocyclic structures (Zhang et al., 2015).

Electrochromic Behavior

The electrochromic behavior of DBO derivatives has been investigated, with specific compounds demonstrating reversible transformations and near-infrared (NIR) absorptions upon oxidation. This research opens new avenues for organic NIR-electrochromic systems, highlighting the potential of DBO derivatives in developing advanced materials (Ishigaki et al., 2022).

Future Directions

The future directions for the study of “1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in pharmacology . The development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

properties

IUPAC Name |

1-(8-nitro-6H-benzo[b][1,4]benzoxazepin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-10(18)16-9-11-8-12(17(19)20)6-7-14(11)21-15-5-3-2-4-13(15)16/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZHSLYTYIXHQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamide](/img/structure/B2883029.png)

![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/no-structure.png)

![3-(2-chlorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2883032.png)

![3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2883037.png)

![N-(4-ethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883041.png)

![methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate](/img/structure/B2883049.png)

![1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea](/img/structure/B2883051.png)

![3-isopentyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883052.png)